Oncology: and
4SC-202, also known as domatinostat, is a small molecule compound classified as a phenylpyrazole. It functions primarily as an epigenetic modulator, targeting both lysine-specific demethylase 1 (LSD1) and class I histone deacetylases (HDAC1, HDAC2, and HDAC3). By inhibiting these proteins, 4SC-202 plays a significant role in the regulation of gene expression related to cancer cell proliferation and survival. The compound has shown promise in preclinical and clinical studies for the treatment of various hematologic malignancies, including acute myeloid leukemia and cutaneous T-cell lymphoma .
4SC-202 operates through several chemical mechanisms:
4SC-202 exhibits significant biological activity against various cancer types. Key findings include:
The synthesis of 4SC-202 involves several steps that typically include:
The exact synthetic pathway can vary based on the specific methods employed by different research groups or pharmaceutical companies .
Research has indicated that 4SC-202 interacts synergistically with other therapeutic agents:
Several compounds share similarities with 4SC-202 in terms of their mechanisms or applications. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Domatinostat | Inhibits HDACs and LSD1 | Oral bioavailability; effective against hematologic cancers |
Panobinostat | Broad-spectrum HDAC inhibitor | Approved for multiple myeloma; targets various HDAC isoforms |
Belinostat | Inhibits HDACs | Approved for peripheral T-cell lymphoma; different structural class |
Vorinostat | Inhibits HDACs | First HDAC inhibitor approved by FDA; used for cutaneous T-cell lymphoma |
4SC-202 is unique due to its dual inhibition of both LSD1 and class I HDACs, which may provide distinct advantages in modulating epigenetic pathways compared to other compounds that primarily target only one class of enzymes .